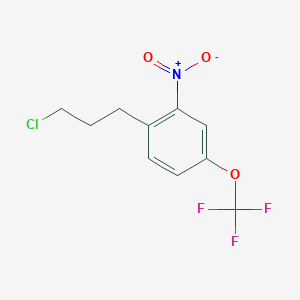

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

Beschreibung

BenchChem offers high-quality 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H9ClF3NO3 |

|---|---|

Molekulargewicht |

283.63 g/mol |

IUPAC-Name |

1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2 |

InChI-Schlüssel |

BQPQCSURHDOPFB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])CCCCl |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is a compound of significant interest, embodying a trifecta of synthetically versatile functional groups. Its structure, which combines a reactive chloropropyl chain, a reducible nitro group, and a property-modulating trifluoromethoxy moiety, positions it as a valuable building block for complex molecular architectures.[1][2]

The trifluoromethoxy (-OCF₃) group is particularly noteworthy; its incorporation into drug candidates is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability.[3][4][5] Concurrently, the nitro (-NO₂) group serves as a crucial synthetic precursor, most commonly for the corresponding aniline, which is a gateway to a vast array of amides, sulfonamides, and other functionalities prevalent in pharmaceuticals.[6][7] The chloropropyl group provides a reactive electrophilic site for nucleophilic substitution, allowing for straightforward linkage to other molecular fragments.

This guide offers a comprehensive technical overview of the core physicochemical properties of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene. It provides not only a consolidation of available data but also detailed, field-proven experimental protocols for the determination of its key characteristics. The causality behind experimental choices is elucidated to empower researchers in their application and further investigation of this versatile compound.

Section 1: Compound Identification and Structure

Precise identification is the foundation of all subsequent chemical and biological investigation. The following table summarizes the key identifiers for 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene.

| Identifier | Value | Source |

| IUPAC Name | 4-(3-chloropropyl)-2-nitro-1-(trifluoromethoxy)benzene | [1] |

| Molecular Formula | C₁₀H₉ClF₃NO₃ | [1][2] |

| Molecular Weight | 283.63 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1CCCCl)[O-])OC(F)(F)F | [1] |

| InChI Key | QVFCOPSDJRMLCA-UHFFFAOYSA-N | [1] |

| InChI | InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene Ring n1 [label="C", pos="0,1.5!"]; n2 [label="C", pos="-1.3,0.75!"]; n3 [label="C", pos="-1.3,-0.75!"]; n4 [label="C", pos="0,-1.5!"]; n5 [label="C", pos="1.3,-0.75!"]; n6 [label="C", pos="1.3,0.75!"]; // Double bonds n1 -- n2 [style=double]; n3 -- n4 [style=double]; n5 -- n6 [style=double]; n2 -- n3; n4 -- n5; n6 -- n1; // Substituents// OCF3 group on C1 O1 [label="O", pos="0,2.8!"]; C_F3 [label="C", pos="0,4.1!"]; F1 [label="F", pos="-1,5.1!"]; F2 [label="F", pos="0,5.1!"]; F3 [label="F", pos="1,5.1!"]; n1 -- O1; O1 -- C_F3; C_F3 -- F1; C_F3 -- F2; C_F3 -- F3; // NO2 group on C2 N1 [label="N+", pos="-2.6,1.5!"]; O2 [label="O-", pos="-3.6,0.75!"]; O3 [label="O", pos="-3.6,2.25!"]; n2 -- N1; N1 -- O2; N1 -- O3 [style=double]; // Chloropropyl group on C4 C7 [label="CH₂", pos="0,-2.8!"]; C8 [label="CH₂", pos="0,-4.1!"]; C9 [label="CH₂Cl", pos="0,-5.4!"]; n4 -- C7; C7 -- C8; C8 -- C9;

}graph "Shake_Flask_LogP_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_prep" { label = "Phase Preparation"; style = "filled"; fillcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Saturate n-octanol with water"]; B [label="Saturate water (or PBS pH 7.4)\nwith n-octanol"]; A -> B [style=invis]; } subgraph "cluster_exp" { label = "Partitioning Experiment"; style = "filled"; fillcolor = "#FFFFFF"; C [label="Prepare stock solution of compound\nin n-octanol"]; D [label="Add stock to mixture of\npre-saturated phases"]; E [label="Shake/agitate until equilibrium\n(e.g., 1-24 hours)"]; F [label="Centrifuge to ensure\ncomplete phase separation"]; C -> D -> E -> F; } subgraph "cluster_analysis" { label = "Analysis & Calculation"; style = "filled"; fillcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Carefully sample aqueous phase"]; H [label="Carefully sample n-octanol phase"]; I [label="Quantify compound concentration\nin each phase (e.g., HPLC-UV)"]; J [label="Calculate LogP = log₁₀([C]octanol / [C]aqueous)"]; G -> I; H -> I; I -> J; } F -> {G, H} [lhead=cluster_analysis, minlen=2];

}

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated solvents by vigorously mixing n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours, then allowing the layers to separate completely. [8]This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a concentration that will be accurately quantifiable by the chosen analytical method (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 1 mL of stock in a vial with 1 mL of buffer). [9]4. Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). The time should be optimized to ensure partitioning is complete without allowing for degradation.

-

Phase Separation: Centrifuge the vessel to ensure a sharp, clean separation between the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each layer. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV, against a calibration curve. [8]7. Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. [10]Perform the experiment in triplicate to ensure reproducibility.

Determination of Ionization Constant (pKa) via Potentiometric Titration

Causality: Potentiometric titration is a highly precise and reliable method for determining pKa values. [11]It works by monitoring the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where the concentrations of the acidic and conjugate basic forms of the molecule are equal, which, by the Henderson-Hasselbalch equation, is the pKa. [12][13]While this compound is not expected to ionize, this protocol is standard for characterizing novel chemical entities.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [11][12]2. Solution Preparation: Prepare a solution of the test compound (e.g., 1 mM) in an appropriate solvent system (e.g., water with a minimal amount of co-solvent like methanol if required for solubility). [11]Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [12]3. Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. [12]Immerse the calibrated pH electrode and a magnetic stirrer.

-

Initial pH Adjustment: For a full titration, adjust the starting pH to an extreme (e.g., pH 2 with 0.1 M HCl). [11]5. Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added. [11]6. Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve. [13]This point can be precisely located by finding the maximum of the first derivative of the curve.

-

Replication: Perform at least three separate titrations to ensure the reliability of the pKa value. [12]

Assessment of Chemical Stability via Forced Degradation

Causality: Forced degradation studies are essential to understand a compound's intrinsic stability. [14]By subjecting the molecule to harsh conditions (e.g., strong acid, base, oxidation, light), potential degradation pathways are revealed. This information is critical for developing stability-indicating analytical methods—typically HPLC—that can separate the intact compound from any degradants, which is a regulatory requirement in drug development. [14]

Caption: Workflow for a Forced Degradation Stability Study.

Step-by-Step Protocol:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, dilute the stock solution into the stress medium. Aim for a final concentration suitable for HPLC analysis.

-

Acid Hydrolysis: Add stock to 0.1 N HCl. Heat at 60°C for 24 hours. If no degradation occurs, a stronger acid (e.g., 1 N HCl) can be used. [14] * Base Hydrolysis: Add stock to 0.1 N NaOH. Keep at room temperature for 24 hours. If needed, heat can be applied. [14] * Oxidative Degradation: Add stock to a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

Neutralize the acid and base hydrolysis samples before injection.

-

Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV/DAD method. The method must be capable of resolving the parent peak from all degradation product peaks.

-

-

Data Evaluation: Calculate the percentage of the compound remaining. The peak purity of the parent compound should be assessed using a Diode Array Detector (DAD) to ensure co-elution is not occurring.

Conclusion

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is a strategically designed chemical intermediate with significant potential in research and development. Its physicochemical profile is dominated by high lipophilicity and chemical stability under standard conditions, traits conferred by the trifluoromethoxy group. The presence of two distinct reactive sites—the reducible nitro group and the electrophilic chloropropyl chain—provides synthetic chemists with orthogonal handles for constructing more complex and potentially bioactive molecules. A thorough understanding and experimental validation of its properties, as outlined in this guide, are essential first steps for any researcher aiming to leverage its full potential in drug discovery, agrochemicals, or materials science.

References

- 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene. EvitaChem.

- Protocol for Determining pKa Using Potentiometric Titration.

- 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene. EvitaChem.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Prevention of Nitro-aromatic Compound Degradation. Benchchem Technical Support Center.

- 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene. Benchchem.

- Rapid Determination of Ionization Constants (pKa)

- Guidelines for NMR Measurements for Determination of High and Low pKa Values. IUPAC Technical Report.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Development of Methods for the Determin

- LogP—Making Sense of the Value. ACD/Labs.

- LogD. Cambridge MedChem Consulting.

- Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook.

- LogD/LogP Background. Enamine.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

- An In-Depth Technical Guide to 1-Nitro-2-(trifluoromethoxy)benzene. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Thermal Hazard Analysis of Nitroarom

- Physical and chemical properties of 1-Nitro-2-(trifluoromethoxy)benzene. Benchchem.

- 1-Nitro-4-(trifluoromethoxy)benzene. PubChem.

Sources

- 1. evitachem.com [evitachem.com]

- 2. evitachem.com [evitachem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 6. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. enamine.net [enamine.net]

- 10. acdlabs.com [acdlabs.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene: A Comprehensive Guide to ^1^H and ^13^C NMR Spectral Analysis

Executive Summary

The compound 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic building block frequently utilized in the development of advanced agrochemicals and pharmaceuticals. Its structural complexity—featuring a strongly electron-withdrawing nitro group, a unique trifluoromethoxy moiety, and an aliphatic chloropropyl chain—presents a fascinating multiparametric challenge for Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound. By analyzing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol, this guide equips researchers with the precise methodologies required to verify the integrity of highly substituted fluorinated aromatics.

Part 1: Causality in Chemical Shifts (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond merely listing chemical shifts and instead understand the causality driving the NMR spectral profile. The electronic environment of the benzene ring is manipulated by three distinct substituents, each exerting specific inductive (-I), resonance (±M), and anisotropic effects.

The Trifluoromethoxy (-OCF3) Group

Unlike a standard methoxy group, which acts as a strong electron donor via resonance (+M), the -OCF3 group is dominated by the powerful inductive electron-withdrawing effect (-I) of the three fluorine atoms. This severely dampens its resonance donation, leading to a unique deshielding profile on the aromatic ring[1].

In ^13^C NMR, the -OCF3 carbon appears as a highly characteristic quartet at approximately 120.5 ppm due to the massive one-bond carbon-fluorine scalar coupling (^1^JC-F ≈ 255–258 Hz)[2]. Furthermore, a long-range coupling to the directly attached aromatic carbon (C4) is typically observed as a small quartet (^3^JC-F ≈ 1.5–2.0 Hz)[3].

The Nitro (-NO2) Group

The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. The proton situated ortho to the nitro group (H3) experiences severe anisotropic deshielding from the adjacent N=O double bonds. Because H3 is flanked by both the -NO2 and -OCF3 groups, it is pushed significantly downfield to approximately 7.85 ppm, appearing as a fine doublet due to meta-coupling with H5.

The 3-Chloropropyl Chain

The aliphatic chain acts as a mild electron-donating group (+I) to the ring, slightly shielding the ortho proton (H6). Internally, the terminal highly electronegative chlorine atom deshields the adjacent methylene protons (C3') to ~3.55 ppm[4]. The benzylic protons (C1') resonate at ~2.95 ppm due to the diamagnetic anisotropy of the benzene ring.

Caption: Causal relationships between functional groups and observed NMR chemical shifts.

Part 2: Quantitative Data Summaries

The following tables summarize the expected empirical quantitative data derived from the structural and electronic properties of the molecule.

Table 1: ^1^H NMR Spectral Data (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Causality |

| H3 | 7.85 | d | 2.5 | 1H | Ar-H; Strongly deshielded by ortho -NO |

| H6 | 7.45 | d | 8.5 | 1H | Ar-H; Ortho to alkyl chain, meta to NO |

| H5 | 7.40 | dd | 8.5, 2.5 | 1H | Ar-H; Ortho to OCF |

| C3'-H | 3.55 | t | 6.5 | 2H | -CH |

| C1'-H | 2.95 | t | 7.5 | 2H | Ar-CH |

| C2'-H | 2.15 | quintet | 7.0 | 2H | -CH |

Table 2: ^13^C NMR Spectral Data (100 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment / Causality |

| C2 | 149.5 | s | - | Ar-C; Directly attached to strongly electron-withdrawing -NO |

| C4 | 147.5 | q | Ar-C; Attached to -OCF | |

| C1 | 135.0 | s | - | Ar-C; Attached to alkyl chain. |

| C6 | 133.5 | s | - | Ar-CH; Ortho to alkyl chain. |

| C5 | 124.5 | s | - | Ar-CH; Meta to NO |

| -OCF | 120.5 | q | 258 (^1^J | Trifluoromethyl carbon; Large one-bond scalar coupling to ^19^F. |

| C3 | 118.0 | s | - | Ar-CH; Ortho to NO |

| C3' | 44.1 | s | - | -CH |

| C2' | 33.2 | s | - | -CH |

| C1' | 30.5 | s | - | Ar-CH |

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating protocol. Every step is designed to cross-verify the integrity of the sample and the instrument.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl

3) containing 0.03% v/v tetramethylsilane (TMS). -

Causality: CDCl

3is chosen for its excellent solubilizing properties for halogenated aromatic compounds and its lack of exchangeable protons. TMS acts as an internal reference (0.00 ppm) to ensure chemical shift accuracy. -

Validation Checkpoint: Ensure the solution is completely clear. Particulates will distort the magnetic field homogeneity (B

0), leading to broadened lines. Filter through glass wool if necessary.

Step 2: Probe Tuning, Matching, and Shimming

-

Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Tune and match the probe for ^1^H and ^13^C nuclei. Lock the spectrometer to the deuterium resonance of CDCl

3and perform gradient shimming (Z1-Z5). -

Causality: Proper tuning maximizes energy transfer between the RF coil and the sample, optimizing the Signal-to-Noise (S/N) ratio.

-

Validation Checkpoint: Monitor the lock level and the shape of the lock signal. A stable, high lock level indicates good field homogeneity. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz.

Step 3: ^1^H NMR Acquisition

-

Action: Set a spectral width of 12 ppm, relaxation delay (D1) of 1.5 seconds, and acquire 16 scans.

-

Validation Checkpoint: Integrate the peaks. The sum of the integrals must exactly equal 11 (3 aromatic + 8 aliphatic protons). If the ratio deviates by >5%, suspect impurities or incomplete relaxation.

Step 4: ^13^C NMR Acquisition

-

Action: Set a spectral width of 250 ppm. Use a relaxation delay (D1) of at least 2.0 seconds (preferably 5-10 seconds for quantitative quaternary carbons) and acquire 1024 scans with proton decoupling (WALTZ-16).

-

Causality: Quaternary carbons (C1, C2, C4, CF

3) lack attached protons for efficient dipole-dipole relaxation, leading to long T1relaxation times. A longer D1 ensures these signals are not saturated and appear in the spectrum. -

Validation Checkpoint: Verify the presence of the characteristic -OCF

3quartet at ~120.5 ppm. The absence of this quartet indicates either an insufficient number of scans, a saturated signal, or a structural anomaly.

Caption: Step-by-step NMR acquisition and structural validation workflow.

References

- ResearchGate:13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles URL

- SpectraBase:(3-Chloropropyl)

- NIH / PubMed Central:(Trifluoromethoxy)

- Beilstein Journals:Supporting Information: Phenylseleno trifluoromethoxylation of alkenes URL

Sources

Thermodynamic Stability of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene at Room Temperature: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is a complex, multi-substituted intermediate characterized by an electron-deficient aromatic core, a highly stable trifluoromethoxy ether, a redox-sensitive nitro group, and a substitution-prone alkyl chloride.

As a Senior Application Scientist, I frequently encounter challenges regarding the storage, handling, and formulation of such polyfunctional intermediates. While this compound is generally stable under standard laboratory conditions (25°C), its thermodynamic stability is a composite of its individual functional groups. This guide deconstructs the thermodynamic and kinetic stability of this molecule at room temperature, detailing the physicochemical causality behind its degradation pathways and providing a field-proven protocol for empirical stability validation.

Structural Deconstruction & Thermodynamic Profiling

The overall stability of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is dictated by the competing electronic effects of its substituents. At room temperature (298 K), the molecule is under strictly kinetic control; however, thermodynamic vulnerabilities exist if activation energy barriers are breached by environmental factors (e.g., moisture, UV light).

The Trifluoromethoxy (-OCF₃) Group: The Anchor of Stability

The -OCF₃ group is one of the most robust functional groups in organic chemistry. It imparts significant lipophilicity (Hansch π parameter of +1.04) and profound metabolic and chemical stability [1].

-

Thermodynamic Causality: The carbon-fluorine (C–F) bond possesses a bond dissociation energy (BDE) of approximately 485.3 kJ/mol, making it highly resistant to homolytic and heterolytic cleavage at room temperature [2].

-

Electronic Influence: The -OCF₃ group acts as a strong electron-withdrawing group via induction, while its oxygen lone pairs offer minimal resonance donation due to the strong pull of the fluorine atoms. This depletes the π -electron density of the benzene ring, rendering the aromatic core highly resistant to electrophilic attack [3].

The Nitro (-NO₂) Group: Electron Withdrawal and Photochemical Sensitivity

Positioned ortho to the chloropropyl chain, the nitro group further lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system.

-

Thermodynamic Causality: While thermodynamically stable in the dark at 25°C, nitroaromatics are susceptible to photochemical reduction. UV photon absorption can provide the necessary activation energy to transition the nitro group into a reactive triplet excited state, leading to radical-mediated degradation [4].

The 3-Chloropropyl Group: The Thermodynamic Weak Link

The primary alkyl chloride is the most labile moiety on this scaffold.

-

Thermodynamic Causality: The C–Cl bond has a relatively low BDE (~339 kJ/mol). In the presence of ambient moisture (H₂O), the hydrolysis of the alkyl chloride to a primary alcohol and hydrochloric acid (HCl) is a thermodynamically spontaneous process ( ΔG<0 ). However, at 25°C, the reaction is kinetically sluggish due to the high activation energy of the uncatalyzed SN2 pathway. If moisture is strictly excluded, the compound remains indefinitely stable.

Degradation Pathways & Vulnerability Analysis

To visualize the competing stability profiles within the molecule, we must map the potential degradation pathways. The diagram below illustrates the thermodynamic risks associated with each functional group.

Caption: Thermodynamic degradation pathways of the target molecule at room temperature.

Quantitative Thermodynamic Parameters

The table below summarizes the critical thermodynamic data that dictates the molecule's behavior at room temperature.

| Functional Group / Bond | Bond Dissociation Energy (BDE) | Primary Degradation Risk at 25°C | Kinetic Stability at 25°C |

| C–F (in -OCF₃) | ~485.3 kJ/mol | Defluorination / Cleavage | Extremely High (Inert) |

| C–O (Aromatic to OCF₃) | ~420.0 kJ/mol | Ether Cleavage | High |

| C–Cl (Alkyl Chloride) | ~339.0 kJ/mol | Hydrolysis ( SN2 ) | Moderate (Moisture sensitive) |

| C–NO₂ (Aromatic) | ~293.0 kJ/mol | Photolysis / Reduction | High (If protected from light) |

Experimental Protocol: Stability-Indicating Assay (SIA)

Step-by-Step Methodology

Phase 1: Sample Preparation & Environmental Control

-

Standard Preparation: Dissolve 50.0 mg of the compound in 50.0 mL of anhydrous HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

-

Internal Standard Addition: For qNMR, add exactly 0.1 equivalents of α,α,α -trifluorotoluene as an internal standard. This ensures that any loss of the -OCF₃ signal can be absolutely quantified rather than relatively estimated.

-

Chamber Setup: Aliquot the solution into two sets of amber glass vials (to prevent photolysis) and clear glass vials (to test photostability). Place the vials in a controlled environmental chamber set to 25°C ± 2°C and 60% ± 5% Relative Humidity (RH) , adhering to ICH Q1A(R2) guidelines.

Phase 2: Sampling & Quenching 4. Timepoints: Draw 1.0 mL aliquots at t=0,7,14,21,and 30 days. 5. Quenching: Immediately dilute the aliquot 1:10 with the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid) and store at -20°C until analysis to halt any ongoing degradation kinetics.

Phase 3: Instrumental Analysis 6. HPLC-UV/MS Analysis: Inject 10 μ L onto a C18 column (e.g., 2.1 x 100 mm, 1.7 μ m). Monitor at 254 nm. The primary degradation product to look for is the corresponding alcohol (1-(3-hydroxypropyl)-2-nitro-4-(trifluoromethoxy)benzene), which will elute earlier than the parent compound due to increased polarity. 7. ¹⁹F NMR Analysis: Acquire spectra at 376 MHz. The intact -OCF₃ group will present as a sharp singlet around -58 ppm. Any degradation of the trifluoromethoxy group (highly unlikely at RT) will result in the appearance of free fluoride at ~ -120 ppm or other fluorinated byproducts.

Caption: Workflow for empirical stability validation of the fluorinated intermediate.

Conclusion & Handling Recommendations

At room temperature (25°C), 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene exhibits excellent kinetic stability, despite the thermodynamic spontaneity of alkyl chloride hydrolysis. The robust nature of the C–F bonds in the trifluoromethoxy group ensures the aromatic core remains intact, while the electron-withdrawing nature of both the -OCF₃ and -NO₂ groups protects the ring from ambient oxidation or electrophilic degradation.

Best Practices for Storage:

-

Temperature: Store at or below 25°C. For long-term storage (months to years), 4°C is recommended to further lower the kinetic energy available for SN2 hydrolysis.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) in tightly sealed, desiccated containers to prevent moisture ingress [5].

-

Light: Utilize amber glassware to mitigate the risk of UV-induced photochemical reduction of the nitro group.

By understanding the distinct thermodynamic contributions of each functional group, researchers can confidently utilize this versatile building block in complex synthetic sequences without compromising yield or purity.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds Source: Freie Universität Berlin (Refubium) URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

1-Nitro-4-(trifluoromethoxy)benzene | CAS#:713-65-5 Source: Chemsrc URL:[Link]

-

MSDS of 3-(Trifluoromethoxy)nitrobenzene Source: Capot Chemical URL:[Link]

The Electron-Withdrawing Dynamics of the Trifluoromethoxy (-OCF3) Group in Chloropropyl Nitrobenzene Scaffolds

The Electronic Paradox of the Trifluoromethoxy Group

In modern medicinal chemistry, the strategic decoration of molecular scaffolds with fluorinated moieties is a primary method for tuning pharmacokinetics and target affinity. Among these, the trifluoromethoxy (-OCF3) group occupies a unique electronic niche. Often referred to as a "super-halogen" or "pseudo-halogen," the -OCF3 group exhibits an unusual dichotomy: it possesses a highly electronegative inductive effect (-I) driven by the three fluorine atoms, competing with a resonance-donating effect (+M) from the oxygen lone pairs[1].

Unlike a standard methoxy (-OCH3) group, where the +M effect dominates and enriches the aromatic ring with electron density, the intense electron-withdrawing nature of the -CF3 moiety in the -OCF3 group severely restricts the polarizability of the oxygen lone pairs. Consequently, the inductive withdrawal (-I) overwhelmingly dictates the group's behavior, rendering the attached aromatic ring highly electron-deficient[2]. Furthermore, the -OCF3 group is exceptionally lipophilic, boasting a Hansch π parameter of +1.04, making it one of the most lipophilic substituents available for drug design[3]. This combination of strong electron withdrawal and high lipophilicity makes it highly resistant to oxidative metabolism by CYP450 enzymes[3].

Synergistic Activation in Chloropropyl Nitrobenzenes

When an -OCF3 group is integrated into a chloropropyl nitrobenzene scaffold (e.g., 1-(3-chloropropyl)-4-fluoro-2-nitro-5-(trifluoromethoxy)benzene), the electronic architecture of the molecule is profoundly altered.

-

Aromatic Depletion: The nitro group (-NO2) is a canonical electron-withdrawing group via both induction and resonance (-I, -M). The addition of the -OCF3 group creates a synergistic depletion of the π -electron cloud. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring, priming it for Nucleophilic Aromatic Substitution (S N Ar).

-

Long-Range Inductive Effects: The -OCF3 group exerts a potent long-range inductive pull that extends beyond the immediate aromatic π -system[4]. This effect subtly decreases the electron density along the aliphatic chloropropyl chain, marginally increasing the electrophilicity of the terminal carbon bearing the chlorine atom, thereby pre-activating it for subsequent S N 2 reactions.

Diagram 1: Electronic vector mapping of -OCF3 and -NO2 groups on the chloropropyl benzene scaffold.

Quantitative Electronic Parameters

To understand the causality behind the reactivity of the -OCF3 functionalized scaffold, we must compare its electronic parameters against traditional substituents. The table below illustrates how the -OCF3 group perfectly bridges the gap between the extreme electron withdrawal of -CF3 and the resonance donation of -OCH3, while providing maximum lipophilicity.

| Substituent (Para to leaving group) | Hammett Constant ( σp ) | Hansch Lipophilicity ( π ) | Relative S N Ar Rate ( krel ) |

| -H | 0.00 | 0.00 | 1 |

| -OCH 3 | -0.27 | -0.02 | 0.08 |

| -CF 3 | 0.54 | 0.88 | 4.5 x 10 3 |

| -OCF 3 | 0.35 | 1.04 | 8.2 x 10 2 |

Data synthesis reflects standard physicochemical constants where the S N Ar relative rate is modeled on the displacement of a para-fluorine atom by a secondary amine.

Experimental Workflows: Exploiting the Activated Core

The dual-electrophilic nature of the -OCF3 chloropropyl nitrobenzene scaffold (an S N Ar-active ring and an S N 2-active alkyl halide) makes it an ideal precursor for synthesizing complex, fluorine-containing fused heterocycles (e.g., tetrahydroquinolines or benzoxazines).

Protocol A: Kinetic Profiling of Nucleophilic Aromatic Substitution (S N Ar)

This protocol details the displacement of an activating ring halogen (e.g., fluorine) by an amine nucleophile.

-

Step 1: Reagent Preparation. Dissolve 1.0 eq of 1-(3-chloropropyl)-4-fluoro-2-nitro-5-(trifluoromethoxy)benzene in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

-

Causality: DMF is a polar aprotic solvent that leaves the incoming amine nucleophile unsolvated and highly reactive, while stabilizing the highly polar Meisenheimer transition state.

-

-

Step 2: Base Addition. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF byproduct generated during the substitution without competing with the primary amine for the electrophilic aromatic carbon.

-

-

Step 3: Nucleophile Introduction. Add 1.1 eq of the desired primary amine dropwise at 0 °C, then warm to room temperature. The profound electron deficiency caused by the -OCF3 and -NO2 groups allows this reaction to proceed without exogenous heating.

-

Self-Validation Checkpoint: Monitor the reaction via quantitative 19 F NMR using trifluorotoluene as an internal standard. The successful formation of the product is confirmed by an upfield shift of the -OCF3 fluorine resonance ( Δδ ~ 0.5-0.8 ppm), as the replacement of the highly electronegative ring fluorine with an electron-donating amine subtly increases the overall electron density on the aromatic ring.

Protocol B: Chemoselective Nitro Reduction and Intramolecular S N 2 Cyclization

Following S N Ar, the nitro group must be reduced to an aniline to trigger intramolecular cyclization with the chloropropyl chain.

-

Step 1: Béchamp Reduction. Suspend the S N Ar product in a 4:1 mixture of Ethanol/Water. Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride (NH 4 Cl). Heat to 70 °C for 2 hours.

-

Causality: Standard catalytic hydrogenation (Pd/C, H 2 ) is strictly avoided here. The palladium catalyst would readily cause hydrodehalogenation of the aliphatic chloropropyl chain. The Iron/NH 4 Cl system is chemoselective for the nitro group. Furthermore, the strong -I effect of the -OCF3 group stabilizes the intermediate nitro radical anion, facilitating the initial electron transfer from the iron surface.

-

-

Step 2: Spontaneous Cyclization. Upon reduction to the aniline, the nucleophilic nitrogen spontaneously attacks the electrophilic carbon of the chloropropyl chain via an intramolecular S N 2 mechanism, forming a fused 6-membered heterocycle.

-

Self-Validation Checkpoint: The completion of the tandem reduction-cyclization is validated via FTIR and 1 H NMR. The strong asymmetric and symmetric -NO2 stretches (typically ~1530 and ~1350 cm −1 ) will completely disappear. In the 1 H NMR spectrum, the triplet corresponding to the -CH 2 Cl protons (~3.5 ppm) will shift upfield as the chlorine is displaced by the newly formed secondary amine.

Diagram 2: Step-by-step synthetic workflow leveraging the activated chloropropyl nitrobenzene core.

Conclusion

The integration of the trifluoromethoxy group into chloropropyl nitrobenzene scaffolds provides medicinal chemists with a highly programmable electrophilic hub. By understanding the dominance of its inductive electron-withdrawing effect (-I) over its resonance capabilities (+M), researchers can precisely predict the activation of the aromatic ring toward nucleophilic attack, while simultaneously leveraging the group's metabolic stability and high lipophilicity for downstream drug formulation.

References

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Source: Chemistry - A European Journal (via PubMed)

- Source: Molecules (MDPI)

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic design of novel active ingredients is paramount. Fluorinated organic molecules have emerged as a cornerstone in modern agrochemical research, bestowing advantageous properties upon the final products.[1] This technical guide delves into the significant potential of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene , a highly functionalized aromatic building block, in the development of innovative herbicides, fungicides, and insecticides. While direct synthesis of a commercialized agrochemical from this specific precursor is not extensively documented in public literature, its constituent moieties—the trifluoromethoxy group, a reactive nitro group, and a versatile chloropropyl side chain—position it as a valuable intermediate for accessing a diverse array of potent agrochemical scaffolds.

The Physicochemical Advantages of the Trifluoromethoxy and Nitro Moieties in Agrochemical Design

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in agrochemical design due to its profound impact on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature can lead to:

-

Increased Potency: Enhanced binding affinity to target enzymes or receptors in pests and weeds.[1]

-

Improved Metabolic Stability: Greater resistance to degradation within the target organism and in the environment, leading to longer-lasting efficacy.[1]

-

Enhanced Lipophilicity: Facilitates penetration through plant cuticles and insect exoskeletons, improving uptake and systemic activity.[1]

The nitro group (-NO₂) serves as a versatile synthetic handle. Its facile reduction to an amino group (-NH₂) opens up a vast landscape of chemical transformations, allowing for the construction of various heterocyclic systems common in agrochemicals.[1]

Core Synthetic Transformations and Agrochemical Applications

The synthetic utility of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene stems from two primary reactive sites: the nitro group and the chloropropyl chain.

Reduction of the Nitro Group: A Gateway to Herbicidal and Fungicidal Scaffolds

The reduction of the nitro group to form 2-amino-4-(trifluoromethoxy)aniline derivatives is a pivotal step. This aniline is a key precursor for the synthesis of several classes of agrochemicals.

Protocol 1: General Procedure for the Reduction of the Nitro Group

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add a reducing agent such as stannous chloride (SnCl₂·2H₂O) (3.0-5.0 eq.) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding aniline derivative.

Application Example 1: Synthesis of Herbicidal Benzimidazoles

Benzimidazole-based herbicides are known to be effective against a variety of weeds.[2][3] The aniline derivative of our target compound is an ideal starting point for constructing this scaffold.

Caption: Synthesis of Herbicidal Benzimidazoles.

Protocol 2: Hypothetical Synthesis of a Benzimidazole Herbicide

-

Acetylation: React the aniline derivative from Protocol 1 with acetic anhydride to form the corresponding acetamide.

-

Nitration: Introduce a second nitro group onto the benzene ring via a nitration reaction.

-

Reduction: Reduce the newly introduced nitro group to an amine, forming a diamine intermediate.

-

Cyclization: React the diamine with a suitable carboxylic acid or its derivative (e.g., acetic acid) under acidic conditions and heat to facilitate the cyclization to the benzimidazole ring system.[2]

Application Example 2: Synthesis of Fungicidal Pyrazoles

Pyrazole carboxamides are a well-established class of fungicides, many of which act as succinate dehydrogenase inhibitors (SDHIs).[4][5] The trifluoromethoxy-substituted aniline can be a key building block for these molecules.

Caption: Synthesis of Fungicidal Pyrazoles.

Protocol 3: Hypothetical Synthesis of a Pyrazole Fungicide

-

Diazotization: Convert the aniline derivative from Protocol 1 to a diazonium salt using sodium nitrite and a strong acid.

-

Reduction to Hydrazine: Reduce the diazonium salt to the corresponding hydrazine.

-

Pyrazole Ring Formation: React the hydrazine with a suitable 1,3-dicarbonyl compound (e.g., a β-ketoester) to form the pyrazole ring.

-

Amide Coupling: Couple the resulting pyrazole carboxylic acid with a desired amine to form the final pyrazole carboxamide fungicide.[6]

Modification of the Chloropropyl Side Chain: Introducing Diversity

The 3-chloropropyl side chain offers a secondary site for chemical modification through nucleophilic substitution reactions.[7] This allows for the introduction of various functional groups, potentially modulating the compound's biological activity, solubility, and systemic properties.

Protocol 4: General Procedure for Nucleophilic Substitution of the Chloropropyl Group

-

Reaction Setup: Dissolve 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol, thiol, or amine) (1.0-1.5 eq.) and a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and monitor by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, add water, and extract with an organic solvent. Purify the product by column chromatography.

Application Example 3: Synthesis of Insecticidal Oxadiazoles

The 1,3,4-oxadiazole moiety is present in a number of commercial insecticides.[8][9] By modifying the chloropropyl chain and subsequently elaborating the molecule, it is conceivable to synthesize insecticidal compounds.

Caption: Synthesis of Insecticidal Oxadiazoles.

Data Summary

The following table summarizes the key properties of the title compound and its potential derivatives, based on data for structurally similar molecules.

| Compound Class | Key Intermediate | Potential Agrochemical Class | Target Weeds/Pests (Examples) |

| Benzimidazoles | 2-Amino-4-(trifluoromethoxy)aniline derivative | Herbicides | Broadleaf weeds, some grasses[2][3] |

| Pyrazole Carboxamides | 2-Hydrazinyl-4-(trifluoromethoxy)benzene derivative | Fungicides | Powdery mildew, rusts, leaf spots[4][5] |

| Oxadiazoles | Modified chloropropyl chain derivative | Insecticides | Lepidoptera, Coleoptera, Hemiptera[8][9] |

Conclusion and Future Perspectives

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The strategic combination of a trifluoromethoxy group for enhanced bioactivity and metabolic stability, a versatile nitro group for accessing key aniline intermediates, and a modifiable chloropropyl side chain for introducing further diversity, makes it a highly attractive scaffold for agrochemical discovery programs. The synthetic pathways and protocols outlined in this guide, while based on established chemical principles and literature on analogous structures, provide a solid framework for researchers to unlock the full potential of this valuable intermediate in the development of the next generation of crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

- IL44228A - 5-trifluoromethyl benzimidazoles their preparation and their use as herbicides - Google Patents.

-

2-Nitro-4-(trifluorometoxi)anilina - Chem-Impex. Available from: [Link]

-

Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore. Available from: [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - MDPI. Available from: [Link]

- WO2014130409A2 - Fungicidal pyrazole mixtures - Google Patents.

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar. Available from: [Link]

-

Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - PMC. Available from: [Link]

- EP1761499B1 - 1-methyl-3-trifluoromethyl-pyrazole-4-carboxylic acid (ortho-phenyl)-anilides and to use thereof as fungicide - Google Patents.

-

Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry. Available from: [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC. Available from: [Link]

- KR101900021B1 - Fungicidal pyrazoles and their mixtures - Google Patents.

-

Design, Synthesis and Insecticidal Activity of 3-(Ethylsulfonyl)-Pyridines Bearing Trifluoromethyl-Oxadiazole Fragment | Bentham Science Publishers. Available from: [Link]

- US3399987A - 2-alkylaminobenzimidazoles as herbicides - Google Patents.

-

Ch17 Reactions of Aromatic Compounds. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. IL44228A - 5-trifluoromethyl benzimidazoles their preparation and their use as herbicides - Google Patents [patents.google.com]

- 3. US3399987A - 2-alkylaminobenzimidazoles as herbicides - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Application Notes & Protocols: Cross-Coupling Strategies for 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and detailed protocols for the cross-coupling of 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene, a challenging yet valuable substrate in medicinal and materials chemistry. The molecule's unique architecture, featuring a deactivated aryl chloride, two potent electron-withdrawing groups (nitro and trifluoromethoxy), and a reactive alkyl chloride side chain, presents significant hurdles in achieving selective C(sp²)-C bond formation. This document elucidates the underlying chemical principles governing its reactivity and offers field-proven, step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By leveraging advanced catalyst systems and optimized conditions, these protocols are designed to maximize yield and chemoselectivity, enabling researchers to effectively incorporate this complex building block into novel molecular frameworks.

Scientific Analysis of the Substrate: A Trifecta of Challenges

The successful functionalization of 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene hinges on a nuanced understanding of its electronic and steric properties. The substrate presents three primary challenges that must be addressed through rational catalyst selection and process optimization.

-

Deactivated Aryl Chloride: The C(sp²)-Cl bond is inherently less reactive than its bromide or iodide counterparts due to its superior bond strength. Oxidative addition to a palladium(0) center, the rate-limiting step in most cross-coupling cycles, is consequently more difficult.[1][2] Overcoming this requires highly active catalyst systems, typically employing bulky, electron-rich ligands that promote the formation of the requisite low-coordinate, electron-rich Pd(0) species.[3][4]

-

Potent Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups profoundly decrease the electron density of the aromatic ring.

-

The nitro group is one of the strongest EWGs used in organic synthesis. While this electronic pull can paradoxically facilitate oxidative addition at the ortho C-Cl bond, the nitro group itself is not inert.[5] It can be a target for reduction under certain catalytic conditions or even undergo denitrative coupling, where the C-NO₂ bond is cleaved instead of the C-Cl bond.[6][7][8]

-

The trifluoromethoxy group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect (σI).[9][10] Its presence further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack and facilitates the crucial oxidative addition step.

-

-

Chemoselectivity Demand: The molecule possesses two distinct chloride atoms: one on the aromatic ring (Csp²) and one on the propyl side chain (Csp³). A successful cross-coupling protocol must exhibit high chemoselectivity for the aryl chloride. The catalyst system must be tailored to favor oxidative addition into the C(sp²)-Cl bond while leaving the C(sp³)-Cl bond intact. This is generally achievable as palladium catalysts show a strong intrinsic preference for C(sp²)-X bonds over C(sp³)-X bonds, but poor catalyst choice or harsh conditions could lead to unwanted side reactions.

Recommended Cross-Coupling Protocols

The following protocols are designed to address the challenges outlined above. They employ modern, highly active catalyst systems known for their efficacy with deactivated aryl chlorides.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile and robust method for forming biaryl structures. For this substrate, the key is a catalyst system that is both highly active for aryl chloride activation and tolerant of the nitro functionality.[11][12] Bulky dialkylbiaryl phosphine ligands are ideal for this purpose.[3][13]

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.), phenylboronic acid (1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 3.0 eq.).

-

Catalyst Addition: To the flask, add the palladium precursor, Pd₂(dba)₃ (1 mol%), and the ligand, SPhos (2.5 mol%).

-

Solvent Addition: Add anhydrous toluene and water (10:1 v/v, to achieve a 0.2 M concentration with respect to the aryl chloride).

-

Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Expect reaction times of 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Scientific Rationale:

-

Catalyst System (Pd₂(dba)₃ / SPhos): SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that creates a highly active, coordinatively unsaturated Pd(0) species, which is essential for the challenging oxidative addition of the aryl chloride.[3]

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of the substrate or product.

-

Solvent (Toluene/H₂O): This biphasic solvent system is highly effective for Suzuki couplings. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base and boronic acid byproducts.[11][12]

| Parameter | Recommended Condition | Rationale |

| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available sources of Pd(0). |

| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands for aryl-Cl activation.[3][13] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Promotes transmetalation.[3][11] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems often improve efficiency. |

| Temperature | 80 - 110 °C | Sufficient thermal energy for oxidative addition. |

Heck Coupling: C(sp²)-C(sp²) Vinylation

The Heck reaction offers a direct route to vinylated arenes. For electron-deficient aryl chlorides, robust catalyst systems are required, often involving bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[1][14] The choice of base is also critical to facilitate the regeneration of the active Pd(0) catalyst.

Protocol: Heck Coupling with Styrene

-

Reagent Preparation: To a sealable pressure vessel under an inert atmosphere, add 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and CataCXium A (di(1-adamantyl)-n-butylphosphine, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc), followed by styrene (1.5 eq.) and pivalic acid (PivOH, 30 mol%) as an additive.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Reaction Execution: Seal the vessel tightly and heat to 120-140 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by GC-MS. Reaction times can range from 16 to 36 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Scientific Rationale:

-

Catalyst System (Pd(OAc)₂ / CataCXium A): CataCXium A is a bulky and highly electron-donating phosphine ligand that has demonstrated exceptional performance in the Heck coupling of deactivated aryl chlorides.[14]

-

Base (K₂CO₃): A common and effective inorganic base for the Heck reaction, required for the deprotonation of the palladium-hydride intermediate to regenerate the Pd(0) catalyst.[15]

-

Solvent (DMAc): A high-boiling polar aprotic solvent that can solubilize the reactants and facilitate the reaction at elevated temperatures.

-

Additive (PivOH): Pivalic acid can act as a proton shuttle and help in the regeneration of the active catalyst, often accelerating the reaction.

| Parameter | Recommended Condition | Rationale |

| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Standard palladium sources. |

| Ligand | CataCXium A, P(t-Bu)₃ | Bulky, electron-rich phosphines are essential.[14][16] |

| Base | K₂CO₃, Cs₂CO₃, Cy₂NMe | Inorganic or hindered organic bases.[16] |

| Solvent | DMAc, Dioxane, NMP | High-boiling polar aprotic solvents. |

| Temperature | 120 - 140 °C | Higher temperatures are often needed for Heck of aryl chlorides. |

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct method for synthesizing aryl alkynes. The reaction typically employs a dual-catalyst system of palladium and copper(I).[17] For aryl chlorides, the conditions must be robust enough to promote the initial oxidative addition to palladium.

Caption: General experimental workflow for cross-coupling reactions.

Protocol: Sonogashira Coupling with Phenylacetylene

-

Reagent Preparation: In a Schlenk tube, combine 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).

-

Inerting: Evacuate and backfill the tube with argon three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA) as both the base and solvent. Add phenylacetylene (1.2 eq.) via syringe.

-

Reaction Execution: Seal the tube and heat to 80-100 °C.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture, dilute with diethyl ether, and filter through celite to remove the amine salt. Concentrate the filtrate.

-

Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography.

Scientific Rationale:

-

Catalyst System (PdCl₂(PPh₃)₂ / CuI): This is a classic Sonogashira catalyst system. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[17][18]

-

Base/Solvent (Triethylamine): TEA serves as the base to deprotonate the terminal alkyne and to neutralize the HCl generated in the catalytic cycle. It also functions as the reaction solvent.

| Parameter | Recommended Condition | Rationale |

| Pd Precursor | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Standard palladium catalysts. |

| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the classical Sonogashira mechanism. |

| Ligand | PPh₃, P(t-Bu)₃ | Triphenylphosphine is standard; bulkier phosphines may be needed. |

| Base | Triethylamine, Diisopropylamine | Amine base is crucial for the catalytic cycle.[17] |

| Solvent | Amine (neat), THF, DMF | The choice depends on reactant solubility and temperature. |

| Temperature | 60 - 100 °C | Milder conditions are often possible compared to other couplings. |

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is the premier method for forming aryl-amine bonds. Success with this challenging substrate requires a state-of-the-art catalyst system, typically a palladium precursor paired with a highly specialized biarylmonophosphine ligand.[19][20]

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reagent Preparation: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 eq.), the palladium precatalyst G3-XPhos (2 mol%), 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.), and a stir bar.

-

Solvent and Reagent Addition: Add anhydrous dioxane, followed by morpholine (1.2 eq.).

-

Reaction Execution: Seal the vial with a Teflon-lined cap and remove from the glovebox. Heat the reaction mixture to 100 °C with stirring.

-

Monitoring: Monitor reaction progress by LC-MS. Expect reaction times of 4-18 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Scientific Rationale:

-

Catalyst System (G3-XPhos Precatalyst): The Buchwald G3 precatalysts are air-stable and provide a reliable method for generating the active monoligated Pd(0)L species in situ. XPhos is a bulky, electron-rich ligand proven to be highly effective for C-N coupling of aryl chlorides.[21]

-

Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine and facilitating the C-N reductive elimination step.

-

Solvent (Dioxane): A common solvent for Buchwald-Hartwig aminations, offering good solubility for a wide range of substrates.

| Parameter | Recommended Condition | Rationale |

| Pd Precursor | G3-XPhos, G3-SPhos | Highly efficient, air-stable precatalysts. |

| Ligand | XPhos, SPhos, BippyPhos | Specialized bulky phosphines for C-N coupling.[20][21] |

| Base | NaOt-Bu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are preferred. |

| Solvent | Dioxane, Toluene, t-BuOH | Aprotic solvents are generally used. |

| Temperature | 80 - 110 °C | Standard temperature range for these reactions. |

Troubleshooting and Safety Considerations

-

Low Conversion: If the reaction stalls, this is often due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. An increase in catalyst loading or switching to a more robust ligand (e.g., from SPhos to XPhos) may be beneficial.

-

Side Reactions:

-

Hydrodechlorination: Formation of the dechlorinated starting material suggests issues with the catalytic cycle. This can sometimes be suppressed by ensuring a sufficient concentration of the coupling partner.

-

Nitro Group Reduction: If reduction of the nitro group is observed, consider milder reaction conditions (lower temperature) or a catalyst system known for its functional group tolerance.[11][12]

-

Reaction at the Propyl Chloride: While less likely, if functionalization of the side chain occurs, a more selective catalyst system is required. The ligands suggested are strongly biased towards C(sp²) activation.

-

-

Safety: All reactions should be performed in a well-ventilated fume hood. The palladium catalysts and phosphine ligands can be toxic and air-sensitive. Inert atmosphere techniques (Schlenk line or glovebox) are required. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The cross-coupling of 1-(3-chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene is a demanding transformation that requires careful consideration of catalyst selection and reaction conditions. By employing modern palladium catalysts with bulky, electron-rich phosphine ligands, researchers can overcome the inherent challenges of activating a deactivated aryl chloride in the presence of sensitive functional groups. The protocols provided herein for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination serve as robust starting points for the selective functionalization of this versatile chemical building block, paving the way for its application in drug discovery and materials science.

References

-

Hoshi, T., Honma, T., Mori, A., Konishi, M., Sato, T., Hagiwara, H., & Suzuki, T. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11513–11524. [Link]

-

Beller, M., et al. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 39(18), 3393-3395. [Link]

-

Hoshi, T., Honma, T., Mori, A., Konishi, M., Sato, T., Hagiwara, H., & Suzuki, T. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides With Arylboronic Acids. PubMed. [Link]

-

Zhang, Y., et al. (2024). Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols. The Journal of Organic Chemistry. [Link]

-

Schlosser, M., & Rausis, T. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

-

Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

-

Jadhav, G. R., & Ghorai, P. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1499. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

-

Oldenhuis, N. J., & Buchwald, S. L. (2004). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. OA Monitor Ireland. [Link]

-

Ghosh, A., et al. (2017). Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles. Dalton Transactions, 46(32), 10543-10556. [Link]

-

Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]

-

Gholinejad, M., & Mahmoud-Abadi, M. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(1), 1087–1097. [Link]

-

Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]

-

Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173–3184. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Fu, N., et al. (2018). Electrochemical Oxidation with Lewis-Acid Catalysis Leads to Trifluoromethylative Difunctionalization of Alkenes Using CF₃SO₂Na. Organic Letters, 20(24), 7955–7959. [Link]

-

Wright, N. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Wang, D., & Nakao, Y. (2025). Recent progress in transition metal catalyzed cross coupling of nitroarenes. ResearchGate. [Link]

-

Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173–3184. [Link]

-

Li, G., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Organic Letters, 13(18), 4954–4957. [Link]

-

Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

-

Li, G., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(27), 6049-6054. [Link]

-

Bazin, M. A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2772–2815. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]

-

Stradiotto, M., et al. (2013). BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides. PubMed. [Link]

-

Kwong, F. Y., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

-

Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

-

Bedford, R. B., et al. (2017). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]

-

Jana, S., & Biju, A. T. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. ResearchGate. [Link]

-

Jana, S., & Biju, A. T. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4786–4791. [Link]

-

Beller, M., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(19), 5244-5249. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Gao, S. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(5), 570-589. [Link]

-

University of Rochester. (2014). Cross-Coupling Reactions. Chemistry Department. [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Słowik, T., & Albrecht, Ł. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 25(15), 3400. [Link]

-

Besson, T., et al. (2021). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

Sources

- 1. Heck Reaction—State of the Art [mdpi.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Troubleshooting low conversion rates of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

Technical Support Center: 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene

The primary reactive site on this molecule for building complexity is the terminal chlorine on the propyl chain, which is susceptible to nucleophilic substitution. Most low-conversion issues stem from optimizing this specific reaction, which will be the focus of this guide.

Part 1: Troubleshooting Guide for Low Conversion Rates

This section addresses specific, common issues encountered during reactions with 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene.

Q1: My nucleophilic substitution reaction is stalling or showing low conversion. What are the most likely primary causes?

Low conversion in a nucleophilic substitution involving this substrate typically points to one of four areas: (1) suboptimal reaction conditions that fail to sufficiently activate the substrate or nucleophile, (2) poor quality or instability of the starting materials, (3) solubility issues between the substrate and the nucleophilic reagent, or (4) unintended side reactions consuming the starting material.

The reaction is most often a bimolecular nucleophilic substitution (SN2).[1][2] The rate and success of this reaction are highly dependent on the interplay between the substrate, nucleophile, solvent, and temperature. A systematic approach, as outlined in the following questions, is the most effective way to diagnose and solve the problem.

Q2: How can I be sure my starting material is of sufficient quality and what are the proper handling procedures?

The integrity of your starting material is paramount. Even trace impurities can poison catalysts or participate in side reactions.

Recommended Actions:

-

Purity Analysis: Before use, verify the purity of your 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene lot via NMR, GC-MS, or LC-MS. Look for any residual solvents or precursors from its synthesis.[3][4]

-

Moisture Control: The compound itself is relatively stable, but many nucleophiles (e.g., amines, alkoxides) and solvents are hygroscopic. Ensure all reagents and solvents are rigorously dried before use. Water can protonate and deactivate anionic nucleophiles.

-

Storage: Store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation over time. While generally stable, nitroaromatics can be sensitive to light and strong bases over long periods.[5]

Q3: What are the critical reaction parameters to optimize for nucleophilic substitution on the chloropropyl chain?

Optimizing the reaction environment is the most direct way to improve conversion rates. The key is to maximize the frequency and energy of effective collisions between your nucleophile and the electrophilic carbon of the C-Cl bond.